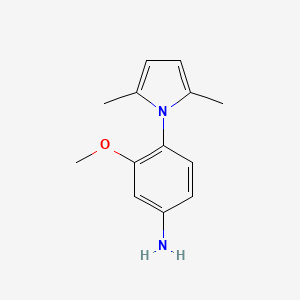

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline

Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline (CAS: 106981-56-0) is an aromatic amine derivative featuring a pyrrole ring substituted with two methyl groups at the 2- and 5-positions, along with a methoxy group and an amine group on the benzene ring. Its molecular weight is 216.28 g/mol, and it is typically available at a purity of ≥95% .

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)12-7-6-11(14)8-13(12)16-3/h4-8H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZSJZVHZLTKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)N)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline typically involves the reaction of 2,5-dimethylpyrrole with 3-methoxyphenylamine under specific conditions. One common method includes:

Starting Materials: 2,5-dimethylpyrrole and 3-methoxyphenylamine.

Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action involves the inhibition of tubulin polymerization, crucial for disrupting cell division in cancer treatment.

- Tubulin Interaction : Docking studies have shown that this compound binds effectively to tubulin proteins, suggesting its role as a potential anticancer agent by interfering with microtubule dynamics.

2. Biotechnology

- Monoclonal Antibody Production : The compound has been used to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures. It was found to improve the cell-specific antibody production rate when screened among a large library of chemicals.

- Anti-Tuberculosis Compounds : Preliminary studies suggest that it may stimulate the production of monoclonal antibodies beneficial for tuberculosis treatment, highlighting its potential in infectious disease management.

3. Organic Chemistry

- Synthesis of Derivatives : This compound serves as a building block for synthesizing various organic compounds, including hydrazide analogs and oxadiazole derivatives. Its unique structure allows for versatile reactions leading to new materials with potential applications in pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, treatment regimens incorporating this compound showed a significant reduction in tumor size when combined with conventional therapies.

Case Study 2: Monoclonal Antibody Production

A study involving recombinant CHO cells demonstrated that the addition of this compound increased both the rate of glucose uptake and intracellular ATP levels during monoclonal antibody production, indicating improved metabolic efficiency and productivity.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.85 |

| A549 (Lung Cancer) | 1.20 |

| HeLa (Cervical Cancer) | 0.93 |

Table 2: Monoclonal Antibody Production Metrics

| Parameter | Control (Without Compound) | Experimental (With Compound) |

|---|---|---|

| Cell Viability (%) | 85 | 75 |

| Specific Antibody Yield (mg/L) | 150 | 220 |

| Glucose Uptake Rate (mmol/L) | 0.12 | 0.18 |

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize the properties of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline, we compare it with three related compounds:

Key Research Findings and Mechanistic Insights

Role of the 2,5-Dimethylpyrrole Motif: The 2,5-dimethylpyrrole group is critical for bioactivity in derivatives like MPPB, where it enhances monoclonal antibody production by modulating cellular metabolism (e.g., increasing glucose uptake and ATP levels) . This suggests that the same moiety in this compound may confer similar metabolic effects, though its aniline group could alter solubility and target interactions.

Impact of Substituents on Function: MPPB vs. Target Compound: The benzamide and dioxopyrrolidine groups in MPPB introduce steric bulk and hydrophobicity, which suppress cell growth and antibody galactosylation . In contrast, the simpler methoxy-aniline structure of the target compound may improve cell permeability while avoiding galactosylation interference. Comparison with Oligonucleotide Derivative : The complex terpenoid and phosphoramidite groups in the nucleotide compound highlight how pyrrole derivatives can be tailored for diverse applications, from biotherapeutics to nucleic acid synthesis.

Stability and Commercial Viability: While flavonoid/polyphenol derivatives (e.g., Ref: 10-F774444) are discontinued due to stability challenges , the target compound’s simpler structure and lack of glycosidic bonds may enhance its synthetic accessibility and shelf life.

Biological Activity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C13H16N2O, exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O |

| Molar Mass | 216.28 g/mol |

| CAS Number | 106981-56-0 |

| Hazard Classification | Irritant |

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate notable antifungal and antibacterial activities. For instance, derivatives of pyrrole have shown efficacy against various fungal species such as Candida albicans and Aspergillus species, with minimal inhibitory concentrations (MICs) ranging from 21.87 to 43.75 µg/ml for certain derivatives .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit key enzymes involved in bacterial growth, such as enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR) . This inhibition can lead to reduced cell proliferation and altered metabolic processes within microbial cells.

Study on Monoclonal Antibody Production

A significant study explored the effects of a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), on monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells. The study found that MPPB increased mAb production by 1.5-fold compared to control conditions while maintaining cell viability. It was observed that MPPB enhanced glucose uptake and ATP levels, critical factors for cellular metabolism during antibody production .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrole derivatives indicates that specific substitutions on the pyrrole ring significantly influence their biological efficacy. For example, the presence of the methoxy group at the phenyl position is crucial for enhancing antimicrobial activity, while variations in the alkyl substituents on the pyrrole ring can modulate potency and selectivity .

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| 2,5-Dimethylpyrrole | Antimicrobial | Enhanced cell-specific productivity in rCHO |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | mAb Production | Increased mAb yield while maintaining viability |

| N-substituted Pyrroles | Diverse | Varying antibacterial and antifungal properties |

Q & A

Q. What are the standard synthetic protocols for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methoxyaniline, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis of pyrrole derivatives often involves cyclization or functionalization of pre-existing pyrrole cores. For example, a related compound (3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one) was synthesized via refluxing with chloranil in xylene for 25–30 hours, followed by NaOH treatment and recrystallization from methanol . To optimize efficiency:

- Vary reaction time/temperature (e.g., shorter reflux under inert gas).

- Use alternative oxidizing agents (e.g., DDQ instead of chloranil).

- Monitor reaction progress with TLC or HPLC.

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple techniques:

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., δ ~2.14 ppm for methyl groups on pyrrole; δ ~3.72 ppm for methoxy groups) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1752 cm⁻¹ in analogs) .

- Elemental Analysis : Verify purity (e.g., %C/%H/%N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can conflicting reports about the biological activity of pyrrole derivatives be resolved?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or cellular models. To address this:

- Standardize dose-response curves (e.g., IC₅₀ values across multiple cancer cell lines).

- Cross-validate results using orthogonal assays (e.g., apoptosis markers vs. proliferation assays).

- Compare structural analogs (e.g., substituent effects on antitumor activity noted in pyrrole sulfonamide derivatives) .

Q. What computational strategies predict the electronic effects of substituents on reactivity?

- Methodological Answer :

- DFT Calculations : Model electron density distribution (e.g., methoxy groups donate electrons, stabilizing intermediates).

- Molecular Docking : Simulate interactions with biological targets (e.g., binding affinity to kinases or DNA).

- Correlate computational data with experimental NMR shifts (e.g., δ ~5.71 ppm for pyrrole protons in analogs) .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS.

- Thermal Analysis : Use DSC/TGA to assess decomposition thresholds.

- Metabolite Profiling : Expose to liver microsomes and identify breakdown products.

Data Contradiction Analysis

Q. How to interpret variability in reported anticancer activity of structurally similar pyrroles?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. halogen groups) and test in standardized assays.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced activity with electron-donating groups).

- Mechanistic Studies : Use gene expression profiling to differentiate modes of action (e.g., apoptosis vs. cell cycle arrest) .

Research Design Considerations

Q. What experimental controls are critical when studying this compound’s interaction with DNA?

- Methodological Answer :

- Negative Controls : Use non-intercalating agents (e.g., ethidium bromide competitors).

- Positive Controls : Compare with known DNA binders (e.g., doxorubicin).

- Spectroscopic Controls : Include baseline corrections in UV-Vis/CD spectroscopy to rule out solvent effects.

Key Data from Literature

| Parameter | Example Values (Analog) | Source |

|---|---|---|

| Melting Point | 149 °C (dichloromethane/hexane) | |

| ¹H-NMR (Pyrrole H) | δ 5.71 ppm (s, 2H) | |

| Elemental Analysis (%C) | 76.14 (exp) vs. 76.28 (calc) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.